molecular formula C9H14N2O3 B12691400 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile CAS No. 91054-94-3

3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile

Cat. No.: B12691400
CAS No.: 91054-94-3
M. Wt: 198.22 g/mol
InChI Key: KBUBTZMZSVZFQU-UHFFFAOYSA-N
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Description

3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of two propiononitrile groups connected through a 2-hydroxypropane-1,3-diyl linkage. This compound is used in various scientific and industrial applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile typically involves the esterification of 2-hydroxypropanone with acetic anhydride, followed by the reaction with propiononitrile under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include metabolic and signaling pathways that are crucial for cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Propanetriol,1,3-diacetate: Similar in structure but with acetate groups instead of nitrile groups.

    1,1’-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis: Contains a similar hydroxypropane linkage but with different functional groups.

    2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Another compound with a hydroxypropane linkage but with acetamide groups .

Uniqueness

3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is unique due to its specific combination of nitrile and hydroxypropane groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

IUPAC Name

3-[3-(2-cyanoethoxy)-2-hydroxypropoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c10-3-1-5-13-7-9(12)8-14-6-2-4-11/h9,12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUBTZMZSVZFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919991
Record name 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91054-94-3
Record name 3,3′-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91054-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-((2-Hydroxypropane-1,3-diyl)bis(oxy))bispropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091054943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile
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